N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzoxazole-pyrrolidine scaffold linked to a trifluoromethyl-substituted aromatic ring. The benzoxazole moiety contributes to π-π stacking interactions, while the pyrrolidine ring introduces conformational flexibility.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)18(27)24-12-13-6-5-11-26(13)19-25-16-9-3-4-10-17(16)28-19/h1-4,7-10,13H,5-6,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODTOOSWBPOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions One common approach begins with the preparation of the benzo[d]oxazole intermediate, followed by the formation of the pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole and pyrrolidine moieties contribute to its binding affinity and specificity towards certain enzymes or receptors. The trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.
Comparison with Similar Compounds
Characterization Methods
All analogs were characterized using:
- Spectroscopy : IR confirmed carbonyl (1650–1750 cm⁻¹) and benzoxazole (1600 cm⁻¹) stretches. ¹H/¹³C NMR resolved pyrrolidine/benzamide protons and carbons .
- Mass Spectrometry : Molecular ion peaks aligned with theoretical masses (e.g., m/z 458 for 12c) .
- X-ray Crystallography : Used for compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm stereochemistry .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a complex compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features several key structural elements that contribute to its biological activity:
- Benzo[d]oxazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine Ring : A nitrogen-containing five-membered ring that enhances the compound's pharmacological profile.
- Trifluoromethyl Group : This group is often associated with increased lipophilicity and metabolic stability, potentially enhancing the compound's bioavailability.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown selective interactions with various microbial targets.
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Moderate inhibition | 50 μg/mL |
| S. aureus | Strong inhibition | 30 μg/mL |
| C. albicans | Significant inhibition | 40 μg/mL |
These results suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting growth and replication.
- Receptor Binding : Its structural features allow it to bind selectively to biological receptors, modulating their activity and leading to therapeutic effects.
Antitumor Activity
A study on related compounds has demonstrated potential antitumor properties linked to the benzo[d]oxazole moiety. For instance, derivatives of this structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
Example Study
In a comparative study of benzamide derivatives, compounds similar to this compound were tested against human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 μM, suggesting their potential as anticancer agents .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of compounds containing the benzo[d]oxazole structure. In animal models of neurodegeneration, such compounds have been shown to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with other benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
This table illustrates how variations in structural components can lead to different pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
